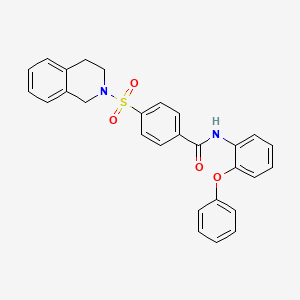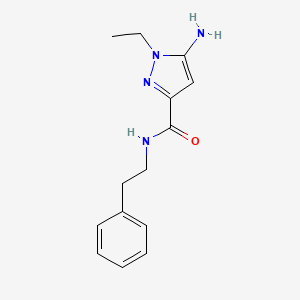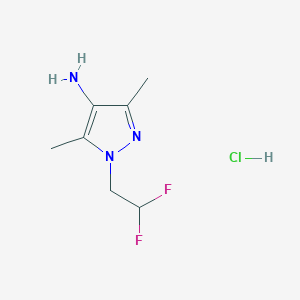
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the IUPAC name "1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride" . It is related to “(2,2-Difluoroethyl)hydrazine hydrochloride” which has a molecular weight of 132.54 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “(2,2-Difluoroethyl)hydrazine hydrochloride” is "1S/C2H6F2N2.ClH/c3-2(4)1-6-5;/h2,6H,1,5H2;1H" . This provides a standardized textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2,2-Difluoroethyl)hydrazine hydrochloride” has a molecular weight of 132.54 . It is a liquid at normal temperatures . More specific physical and chemical properties for “this compound” were not found in the search results.Applications De Recherche Scientifique
Self-Organization in Metal Complexes
A study by Lopera et al. (2020) explored the self-organization processes in Cu^2+ complexes of [1 + 1] 1H-pyrazole azamacrocycles, showcasing the influence of chain length and metal to ligand ratio. This research demonstrates the potential application of such compounds in the field of coordination chemistry and self-assembling materials [Lopera et al., 2020].
Polymer Modification and Biological Activity
Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels using amine compounds, including pyrazole derivatives. This modification resulted in enhanced thermal stability and promising biological activities, suggesting applications in medical fields [Aly & El-Mohdy, 2015].
Fluorescence Properties of Pyrazolines
Hasan, Abbas, and Akhtar (2011) synthesized 1,3,5-triaryl-2-pyrazolines, which exhibited fluorescent properties when exposed to ultraviolet radiation. This indicates potential applications in fluorescence-based technologies [Hasan, Abbas, & Akhtar, 2011].
Ligand Synthesis in Organic Chemistry
Potapov et al. (2007) developed flexible ligands using pyrazole derivatives. The synthesis of these compounds could have implications in the development of new catalysts and in organic synthesis [Potapov et al., 2007].
Generation of Diverse Chemical Libraries
Roman (2013) utilized a ketonic Mannich base derived from pyrazole for generating a diverse library of compounds. This approach is significant in drug discovery and the development of new chemical entities [Roman, 2013].
Novel Syntheses in Medicinal Chemistry
Lim, Dolzhenko, and Dolzhenko (2014) developed a new synthesis for 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists. This highlights the role of pyrazole derivatives in the synthesis of potential therapeutic agents [Lim, Dolzhenko, & Dolzhenko, 2014].
Safety and Hazards
“(2,2-Difluoroethyl)hydrazine hydrochloride” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, and H350 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3.ClH/c1-4-7(10)5(2)12(11-4)3-6(8)9;/h6H,3,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCXWKSHMFFHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
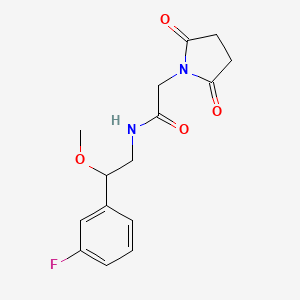
![4-({[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2892849.png)
![N-(5-fluoro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892850.png)




![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2892858.png)
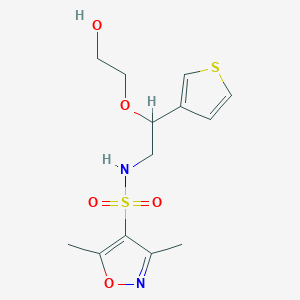
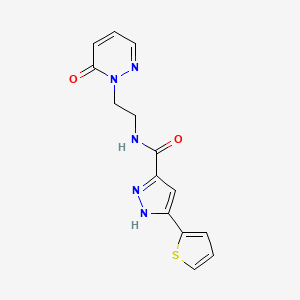

![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)
